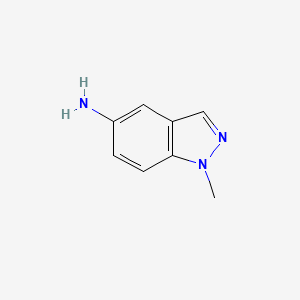

1-Methyl-1H-indazol-5-amine

Description

Significance of Indazole Scaffolds in Chemical Biology

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This versatility has led to the development of a wide array of indazole-containing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comnih.gov The structural features of the indazole ring, such as its aromaticity and the presence of nitrogen atoms, allow for a variety of chemical modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. longdom.orglongdom.org The ability to form multiple interactions with biological macromolecules like enzymes and receptors is a key reason for its prevalence in drug discovery programs. longdom.orgresearchgate.net

Historical Context of 1-Methyl-1H-indazol-5-amine in Scientific Literature

While the broader family of indazole derivatives has been a subject of study for many years, the specific compound this compound has a more recent history in the scientific literature. Its emergence is closely tied to the growing interest in functionalized indazoles for pharmaceutical development. The synthesis and characterization of this compound, with the chemical formula C8H9N3, have been documented in various chemical databases and research articles. chemimpex.comchemicalbook.com It is often prepared as a key intermediate in the synthesis of more complex molecules. For example, a documented synthesis involves the use of this compound to prepare 1-methyl-1H-indazole-5-sulfonyl chloride. google.com

Research Landscape of this compound and its Analogues

Current research involving this compound highlights its role as a versatile building block in the creation of novel compounds with potential therapeutic applications. chemimpex.com It is particularly utilized in the development of kinase inhibitors, a class of drugs that can interfere with the growth of cancer cells. nih.govchemicalbook.com For instance, it has been used in the preparation of compounds designed to treat diseases associated with the tau protein and as inhibitors of Wee1 kinase for cancer treatment. chemicalbook.com

The research landscape extends to its analogues, where modifications to the core structure of this compound are explored to enhance biological activity. These investigations often involve structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to understand how these changes affect its interaction with biological targets. mdpi.com This approach has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors. mdpi.comnih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 50593-24-3 | chemimpex.com |

| Molecular Formula | C8H9N3 | chemimpex.com |

| Molecular Weight | 147.18 g/mol | chemimpex.com |

| Appearance | Red-brown solid | chemimpex.com |

| Melting Point | 142-144 °C | chemicalbook.comchemdad.com |

The ongoing research into this compound and its derivatives underscores the enduring importance of the indazole scaffold in the quest for new and effective medicines. longdom.orgresearchgate.net Its utility as a synthetic intermediate continues to fuel the discovery of novel bioactive molecules. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOFNPHTKBSXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377635 | |

| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-24-3 | |

| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 1h Indazol 5 Amine

Established Synthetic Pathways for the Indazole Core

Traditional synthetic routes to the 1-Methyl-1H-indazol-5-amine scaffold primarily involve two key stages: the formation of the bicyclic indazole core and the functionalization of precursors to install the methyl and amino groups at the desired positions.

Cyclization Reactions in this compound Synthesis

The construction of the indazole ring is the cornerstone of the synthesis. A prevalent and well-established method involves the cyclization of appropriately substituted phenyl derivatives. A common strategy begins with a precursor that already contains a nitrogen-based functional group, which can be transformed into the pyrazole (B372694) ring fused to the benzene (B151609) core.

One of the most direct precursors for this compound is 1-methyl-5-nitro-1H-indazole. The synthesis of this nitro-intermediate can be achieved through various cyclization methods, often starting from substituted 2-fluoronitrobenzenes. For instance, the reaction of 2-fluoro-5-nitroacetophenone with methylhydrazine can lead to the formation of the 1-methyl-5-nitro-1H-indazole core through a nucleophilic aromatic substitution (SNAr) terminated cyclization.

Functionalization of the Indazole Core Precursors

With the methylated, nitro-substituted indazole core in hand, the final step in this established pathway is the reduction of the nitro group at the C-5 position to the target primary amine. This transformation is a standard functional group interconversion in organic synthesis.

A widely used and effective method for this reduction is the use of tin(II) chloride (SnCl2) in an alcoholic solvent, such as ethanol (B145695). Heating a mixture of 1-methyl-5-nitroindazole with anhydrous SnCl2 in absolute ethanol effectively reduces the nitro group to yield this compound. nih.gov The reaction progress can be monitored until the starting material is consumed. Following the reduction, a basic workup is typically employed to neutralize the reaction mixture and isolate the free amine product. nih.gov

Table 1: Reduction of 1-Methyl-5-nitroindazole

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Methyl-5-nitroindazole | Anhydrous SnCl2 | Absolute Ethanol | Heat (333 K), 6 h | This compound | nih.gov |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the indazole nucleus, often employing metal catalysts to facilitate key bond-forming reactions. These advanced approaches can offer improvements in yield, regioselectivity, and scalability.

Metal-Catalyzed Reaction Development for Indazole Formation

Transition-metal catalysis has become instrumental in the synthesis of heterocyclic compounds, including indazoles. Copper- and palladium-catalyzed reactions are particularly prominent.

A notable advanced strategy is the intramolecular Ullmann-type reaction. thieme-connect.com This approach can be used to construct substituted 1-methyl-1H-indazoles from suitably designed precursors. For example, a scalable, three-step synthesis has been described for 5-bromo-4-fluoro-1-methyl-1H-indazole, which involves the condensation of a substituted benzaldehyde (B42025) with methyl hydrazine (B178648) to form a hydrazone, followed by a copper-catalyzed intramolecular C-N bond formation to yield the indazole ring. thieme-connect.com Although this example doesn't directly yield the 5-amino derivative, the resulting 5-bromoindazole is a versatile intermediate that can be converted to the 5-amino compound through subsequent reactions like a Buchwald-Hartwig amination.

Silver-mediated intramolecular C-H amination also represents an advanced method for constructing the 1H-indazole ring system from arylhydrazone precursors. nih.gov This type of reaction can tolerate various functional groups, providing a pathway to complex indazole derivatives.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction parameters is crucial for maximizing the efficiency of both established and advanced synthetic methods. For metal-catalyzed reactions, extensive screening of catalysts, ligands, bases, solvents, and temperature is often necessary to achieve optimal yields.

In the context of the copper-catalyzed Ullmann cyclization to form a 1-methyl-1H-indazole, factors such as the choice of copper source (e.g., CuO), the base (e.g., K2CO3), and the reaction temperature are critical for driving the reaction to completion and minimizing side products. thieme-connect.com For instance, careful control of temperature and reaction time during the preceding hydrazone formation can be vital to prevent undesired side reactions. thieme-connect.com Solvent choice also plays a significant role; for example, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) can facilitate easier work-up procedures compared to other solvents. thieme-connect.com

Table 2: Key Parameters for Optimization in Metal-Catalyzed Indazole Synthesis

| Parameter | Considerations | Example | Reference |

|---|---|---|---|

| Catalyst | Copper source, Palladium complex | CuO, Pd(OAc)2 | thieme-connect.com, thieme-connect.de |

| Base | Basicity, Nucleophilicity, Stoichiometry | K2CO3, t-BuONa | thieme-connect.com, thieme-connect.de |

| Solvent | Polarity, Boiling Point, Work-up | 2-MeTHF, Toluene | thieme-connect.com, thieme-connect.de |

| Temperature | Reaction rate vs. side product formation | 100-110 °C | thieme-connect.de, thieme-connect.com |

Derivatization of this compound

The primary amine at the C-5 position of this compound is a key functional group that serves as a versatile point for derivatization. This allows for the expansion of the molecular structure to explore structure-activity relationships in drug discovery programs. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas.

A direct application of this derivatization potential is the reaction of this compound with sulfonyl chlorides. For instance, upon its synthesis via the reduction of 1-methyl-5-nitroindazole, the resulting amine can be immediately dissolved in a suitable base like pyridine (B92270) and reacted with an aryl sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride. nih.gov This reaction proceeds at room temperature to furnish the corresponding N-substituted sulfonamide derivative, 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. nih.gov

Table 3: Example of Derivatization of this compound

| Reaction Type | Reagent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-Methoxybenzenesulfonyl chloride | Pyridine | 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | nih.gov |

Other standard transformations of the 5-amino group include reaction with acyl chlorides or carboxylic acids (often using coupling agents) to form amides, and reaction with isocyanates to produce urea (B33335) derivatives. These reactions provide robust methods for attaching a wide variety of substituents to the indazole scaffold.

Electrophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic heterocyclic system susceptible to electrophilic substitution. The position of substitution is directed by the activating and deactivating effects of the substituents on the ring. In this compound, the amino group at the C5 position is a strong activating group, directing electrophiles primarily to the ortho and para positions. The N-methyl group at the N1 position also influences the electron density of the ring.

Common electrophilic substitution reactions performed on the indazole nucleus include halogenation, nitration, and sulfonation. While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of substituted indazoles provides a predictive framework.

Halogenation: Bromination and chlorination are typical halogenation reactions. The reaction of an amino-substituted indazole with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield mono- or di-halogenated products. The primary sites of substitution would likely be the C4 and C6 positions, which are ortho to the strongly activating amino group.

Nitration: Nitration of the indazole ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be directed to the positions activated by the amino group. However, the strongly acidic conditions can lead to the protonation of the amino group, diminishing its activating effect and potentially leading to a different substitution pattern.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid. Similar to nitration, the position of the sulfonic acid group would be influenced by the directing effects of the existing substituents.

It is crucial to note that the reaction conditions for these electrophilic substitutions must be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. The interplay between the directing effects of the N-methyl and the C5-amino groups will ultimately determine the final substitution pattern.

Amidation and Diazotization Reactions at the Amine Group

The primary amine at the C5 position of this compound is a key functional handle for a variety of chemical transformations, most notably amidation and diazotization reactions.

Amidation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for building more complex molecular architectures. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

For instance, the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield N-(1-methyl-1H-indazol-5-yl)benzamide. The choice of solvent and base is critical for achieving high yields and purity.

Table 1: Examples of Amidation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(1-methyl-1H-indazol-5-yl)acetamide |

| Benzoic acid (with DCC) | N-(1-methyl-1H-indazol-5-yl)benzamide |

Diazotization: The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important applications of diazotization is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br), cyanide (CN), or other groups using a copper(I) salt catalyst. researchgate.netnih.gov This provides a powerful method for introducing a range of substituents onto the indazole ring that are not easily accessible through direct substitution.

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. nih.govresearchgate.net This reaction is the basis for the synthesis of many dyes and pigments.

Synthesis of Novel Heterocyclic Analogs from this compound

The bifunctional nature of this compound, possessing both a reactive amino group and an accessible aromatic ring system, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These larger, more complex molecules often exhibit interesting biological activities.

While specific examples starting directly from this compound are not extensively documented, the general strategies for constructing fused rings onto amino-heterocycles can be applied. For example, condensation reactions with bifunctional reagents are a common approach.

Pyrimido[5,4-d]indazoles: The synthesis of a pyrimidine (B1678525) ring fused to the indazole core could potentially be achieved by reacting this compound with reagents containing a 1,3-dicarbonyl or equivalent functionality. For instance, reaction with a β-ketoester could lead to the formation of a pyrimidone ring fused at the 4 and 5 positions of the indazole.

Triazolo[4,5-f]indazoles: The formation of a fused triazole ring often involves the diazotization of the amino group followed by an intramolecular cyclization or reaction with a suitable nitrogen-containing reagent.

Pyridazino[4,5-f]indazoles: The construction of a fused pyridazine (B1198779) ring could be envisioned through a reaction sequence involving the introduction of two adjacent carbonyl or related functional groups onto the indazole ring, followed by condensation with hydrazine.

These synthetic routes often require multi-step sequences and careful optimization of reaction conditions to achieve the desired annulation and avoid the formation of side products.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

In the field of drug discovery, the systematic modification of a lead compound's structure is crucial for understanding its structure-activity relationship (SAR). This compound and its derivatives are frequently subjected to such modifications to optimize their biological activity, selectivity, and pharmacokinetic properties.

A recent study detailed the synthesis of a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs for anticancer screening. doi.org In this work, the core 1-methyl-1H-indazole moiety was linked to an isonicotinamide (B137802) scaffold via a Suzuki-Miyaura coupling reaction. The primary amino group of this compound was not directly derivatized in the final products, but the study highlights how the indazole core is incorporated into larger molecules for SAR exploration. The variation was introduced on the N-arylisonicotinamide portion of the molecule.

Table 2: Functional Group Modifications for SAR Studies of Indazole Derivatives

| Position of Modification | Type of Functional Group Introduced | Rationale for Modification |

|---|---|---|

| N-aryl ring of isonicotinamide | Halogens (F, Cl, Br), Alkyl (CH3), Alkoxy (OCH3) | To probe the effect of electronics and sterics on anticancer activity. |

| Indazole C3 position | Various substituents | To explore the impact on kinase inhibitory activity. |

Bioisosteric Replacement: A common strategy in SAR studies is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, a hydroxyl group might be replaced by an amino group, or a phenyl ring by a thiophene (B33073) ring. This approach is used to fine-tune the properties of a molecule to improve its drug-like characteristics.

Pharmacophore Modeling: Computational techniques such as pharmacophore modeling are often employed to guide the design of new analogs. A pharmacophore model identifies the essential structural features of a molecule required for its biological activity. This information is then used to design new molecules with improved properties.

Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to obtain compounds of high purity. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and is often determined empirically.

Chromatography: Column chromatography is a widely used method for the separation and purification of organic compounds. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and the mixture to be separated is applied to the top. A mobile phase (solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

Table 3: Common Purification Techniques

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Purification of solid products |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of complex mixtures, purification of solid and liquid products |

| Thin-Layer Chromatography (TLC) | Differential migration on a coated plate | Monitoring reaction progress, preliminary separation analysis |

For routine monitoring of reactions and preliminary purity assessment, thin-layer chromatography (TLC) is an indispensable tool. For achieving very high purity, especially for analytical standards or compounds intended for biological testing, high-performance liquid chromatography (HPLC) is often employed. The selection of the appropriate chromatographic conditions, including the stationary phase, mobile phase, and detection method, is crucial for achieving optimal separation.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring atoms in a molecule. In the ¹H NMR spectrum of 1-Methyl-1H-indazol-5-amine, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the chemical shifts (δ), multiplicities, and integral values of the peaks correspond to the distinct protons in the molecule.

The spectrum typically displays signals for the aromatic protons on the indazole ring, the amine (NH₂) protons, and the methyl (CH₃) group protons. A patent for thieno[3,2-d]pyrimidine (B1254671) derivatives provides specific ¹H NMR data for this compound in DMSO-d6. The protons on the bicyclic indazole ring system appear as distinct doublets, indicating their coupling with adjacent protons. The amine protons often appear as a broad singlet, and the methyl protons also present as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.65 | Doublet (d) | 1H | Aromatic CH |

| 7.31 | Doublet (d) | 1H | Aromatic CH |

| 6.80 | Doublet (d) | 1H | Aromatic CH |

| 6.71 | Doublet (d) | 1H | Aromatic CH |

| 4.78 | Singlet (s) | 2H | NH₂ |

| 3.89 | Singlet (s) | 3H | N-CH₃ |

Data sourced from patent US9156852B2.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. While N-methylation, as in this compound, prevents this form of tautomerism, advanced NMR techniques are crucial for studying potential proton exchange and tautomerism in related indazole compounds. Techniques such as 15N NMR spectroscopy are particularly powerful for these studies as the nitrogen resonances are highly sensitive to their chemical environment and protonation state. Two-dimensional NMR experiments, like Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range correlations between protons and carbons, which is invaluable in assigning the correct tautomeric form and the position of substituents in more complex indazole derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in the confirmation of a newly synthesized compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are desorbed into the gas phase.

For this compound, ESI-MS in positive ion mode is expected to produce a prominent protonated molecule [M+H]⁺. A patent document reports the ESI-MS of this compound and confirms the presence of the [M+H]⁺ ion at an m/z of 148. This corresponds to the expected molecular weight of the compound (147.18 g/mol ) plus the mass of a proton.

Detailed fragmentation analysis of this compound using tandem mass spectrometry (ESI-MS/MS) has not been extensively reported in the available literature. However, the fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages, primarily on the pyridazine (B1198779) or pyrimidine (B1678525) rings. nih.gov For substituted indazolamines, fragmentation patterns would be influenced by the nature and position of the substituents. A systematic study of the ESI-MS/MS fragmentation of this compound would be necessary to establish its characteristic fragmentation pathways, which would be useful for its identification in complex mixtures.

Table 2: Mass Spectrometry Data for this compound

| Ionization Technique | Ion | Observed m/z |

| ESI | [M+H]⁺ | 148 |

Data sourced from patent US9156852B2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum represents a plot of this absorption, allowing for the identification of specific functional groups.

For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structural features, including the primary amine, the aromatic indazole ring, and the N-methyl group.

Key Expected Vibrational Frequencies:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching vibration bands in the region of 3200-3500 cm⁻¹. wpmucdn.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines typically appears near 1600 cm⁻¹. wpmucdn.com

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the indazole ring are anticipated to appear at frequencies just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the aromatic indazole ring system generally produce a series of sharp bands in the 1450-1620 cm⁻¹ region. mdpi.com

Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the nitrogen atom will exhibit C-H stretching vibrations typically found just below 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3200 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | ~1600 | Medium-Variable |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium-Strong |

| N-Methyl Group (-CH₃) | C-H Stretch | <3000 | Medium |

These expected peaks, when observed in an experimental spectrum, provide strong evidence for the molecular structure of this compound.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been publicly reported, this analytical method remains the most powerful tool for its absolute structural confirmation. A successful crystallographic analysis of this compound would yield crucial information:

Unambiguous Connectivity: It would definitively confirm the placement of the methyl group on the N1 position of the indazole ring and the amine group at the C5 position of the benzene (B151609) ring.

Precise Molecular Geometry: The analysis would provide exact measurements of all bond lengths and angles, revealing the planarity of the indazole ring system and the geometry of the substituent groups.

Intermolecular Interactions: It would elucidate the packing of molecules in the crystal lattice, detailing intermolecular forces such as hydrogen bonding networks involving the amine group's hydrogen atoms and the nitrogen atoms of the indazole core.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related indazole compound, N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, is presented below as an example. nih.gov

| Parameter | Example Value (for a related indazole derivative) |

| Chemical Formula | C₁₆H₁₁N₅ |

| Formula Weight | 273.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7015 (6) |

| b (Å) | 8.0330 (6) |

| c (Å) | 20.6034 (16) |

| β (˚) | 96.882 (2) |

| Volume (ų) | 1265.47 (17) |

| Z | 4 |

Note: The data in this table is for N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine and serves only to exemplify the parameters obtained from an X-ray crystallography experiment. nih.gov

Should a single crystal of this compound be grown and analyzed, the resulting data would provide the ultimate, high-resolution proof of its molecular structure.

Chemical Reactivity and Transformation Studies of 1 Methyl 1h Indazol 5 Amine

Oxidation Reactions of the Amine Moiety

The primary amine group at the C-5 position of the indazole ring is susceptible to oxidation. This transformation allows for the introduction of nitrogen-based functional groups with higher oxidation states, such as nitroso (–NO) or nitro (–NO₂) moieties. Such reactions are valuable for further synthetic modifications.

Common oxidizing agents can be employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) are known to oxidize amino groups on aromatic rings. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the indazole core. While specific studies on the oxidation of 1-Methyl-1H-indazol-5-amine are not extensively detailed, the reactivity is analogous to other substituted aminoindazoles, such as 7-methyl-1H-indazol-5-amine, which can be converted to its corresponding nitroso or nitro derivatives.

Table 1: General Conditions for Amine Oxidation

| Reaction Type | Oxidizing Agent | Typical Conditions | Potential Product |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Ambient or reflux temperature | 1-Methyl-5-nitroso-1H-indazole |

Reduction Reactions of Nitro Precursors

The most common synthetic route to this compound involves the reduction of its corresponding nitro precursor, 1-methyl-5-nitro-1H-indazole. nih.gov The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine. This transformation is a fundamental step in the synthesis of many amino-substituted heterocyclic compounds.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) and proceeds under mild conditions, offering high yields and clean conversions. d-nb.info

Metal-Acid Reduction: Classic reduction methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid) are also effective. Iron-mediated reduction, in particular, is a well-established procedure for converting nitroarenes to anilines. sci-hub.se

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used, although conditions must be carefully selected to ensure chemoselectivity and avoid reduction of the indazole ring itself.

Table 2: Representative Reduction Reactions for Nitro Precursors

| Precursor | Reducing Agent/System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 5-Nitroindole | Pd/C, H₂ | Methanol | Corresponding 5-Aminoindole | 60% | d-nb.info |

| 4-Nitro-1H-indazole derivative | Iron (Fe) | - | Corresponding 4-Amino-1H-indazole | - | sci-hub.se |

Electrophilic Substitution Reactions on the Indazole Nucleus

The indazole nucleus of this compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The existing substituents—the activating amino group at C-5 and the pyrazole (B372694) ring—direct incoming electrophiles to specific positions. The amine group is a powerful ortho-, para-director, which would favor substitution at the C-4 and C-6 positions.

Key electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) is a common modification. Reagents like N-bromosuccinimide (NBS) are frequently used for bromination. rsc.org Depending on the reaction conditions, mono- or di-halogenated products can be obtained. rsc.org For example, treatment of 4-substituted indazoles with NBS can lead to regioselective bromination at the C-7 position. rsc.orgnih.gov

Nitration: The introduction of a nitro group can be achieved using nitrating agents like nitric acid, often in the presence of sulfuric acid. The conditions must be carefully controlled due to the activating nature of the amine group.

The position of substitution is influenced by the electronic properties and steric hindrance of the substituents already present on the ring. vulcanchem.com

Cross-Coupling Reactions Utilizing Halogenated Indazole Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated indazole intermediates. chim.it These reactions significantly expand the synthetic utility of the indazole scaffold. nih.govias.ac.in

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. nih.govias.ac.in For instance, a 5-bromo-1-methyl-1H-indazole derivative can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃) to yield 5-aryl-1-methyl-1H-indazoles. nih.govias.ac.in This method is highly versatile for creating biaryl structures. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnumberanalytics.com It is a cornerstone of modern organic synthesis for preparing aryl amines. wikipedia.org A halogenated 1-methyl-1H-indazole could be coupled with a wide range of primary or secondary amines using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand. acsgcipr.orgorganic-chemistry.org The choice of ligand is critical for the reaction's success and can range from monodentate to sterically hindered biaryl phosphines. acsgcipr.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst. evitachem.com For example, 3-bromo-1-methyl-1H-indazole can react with acrylates under ball-milling conditions to produce 3-vinylindazoles. researchgate.net

Table 3: Examples of Cross-Coupling Reactions on Halogenated Indazoles

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| Suzuki-Miyaura | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative | Aryl boronic acids | Pd(OAc)₂, CsF | 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole | ias.ac.in |

| Buchwald-Hartwig Amination | Aryl Halide | Amine | Pd(0) or Pd(II) catalyst, phosphine ligand, base | Aryl Amine | wikipedia.orgnumberanalytics.com |

Biological Activity and Pharmacological Potential of 1 Methyl 1h Indazol 5 Amine Derivatives

Anti-inflammatory Properties and Mechanisms

The indazole core is present in established anti-inflammatory drugs like Bendazac and Benzydamine. nih.govmdpi.com Research has shown that derivatives of 1-Methyl-1H-indazol-5-amine also possess significant anti-inflammatory capabilities. researchgate.net

Studies have demonstrated that certain indazole derivatives can effectively reduce the levels of pro-inflammatory cytokines. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of these cytokines is a key mechanism in controlling inflammatory responses. researchgate.netnih.gov In one study, indazolpyridin-methanones, a class of indazole derivatives, were found to decrease levels of TNF-α, IL-6, and IL-1β in macrophages, indicating their anti-inflammatory efficacy. nih.gov

The anti-inflammatory potential of indazole derivatives has been confirmed in various animal models. A notable example is the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs. researchgate.netresearchgate.net In such studies, indazole derivatives have shown a significant, dose-dependent reduction in paw edema. researchgate.net For instance, 5-aminoindazole, a related compound, produced a maximum inhibition of 83.09% at a 100mg/kg dose. researchgate.net These findings in animal models underscore the potential of these compounds as therapeutic agents for inflammatory conditions. mdpi.comresearchgate.net

Antimicrobial Activity Investigations

Derivatives of this compound have been investigated for their ability to combat various microbial pathogens, showing promise as both antibacterial and antifungal agents. nih.govlongdom.orgtandfonline.com

Several studies have documented the antibacterial activity of indazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. tandfonline.comrroij.com For example, a series of novel 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives were synthesized and tested for their antibacterial properties. jmchemsci.comsid.ir Compounds 5A, 4D, and 5F from this series showed the highest activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jmchemsci.comsid.ir Another study found that a urea (B33335) derivative of a 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole was as potent as ampicillin (B1664943) against S. aureus. tandfonline.com

The following table summarizes the antibacterial activity of selected indazole derivatives.

| Compound/Derivative Series | Bacterial Strains | Activity Level | Reference |

| 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one (5A, 4D, 5F) | S. aureus, B. subtilis, E. coli | Highest | jmchemsci.comsid.ir |

| 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one (5B, 5C, 5H) | S. aureus, B. subtilis, E. coli | Good | jmchemsci.comsid.ir |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole urea derivative (5a) | S. aureus | As potent as ampicillin | tandfonline.com |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole urea derivative (5a) | B. subtilis, E. coli | 50% lower than ampicillin | tandfonline.com |

| 3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5'b) | Broad spectrum of bacteria | Exceptional | longdom.org |

In addition to their antibacterial effects, certain derivatives of this compound have demonstrated notable antifungal activity. longdom.orgtandfonline.com For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides containing an indazole group were synthesized and evaluated. researchgate.netsemanticscholar.org Among these, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. researchgate.netsemanticscholar.org Another study reported that compounds 5'k, 5'p, and 5'q, which are 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, exhibited noteworthy potential against Rhizopus oryzae and Candida albicans. longdom.org

The table below highlights the antifungal activity of specific indazole derivatives.

| Compound/Derivative | Fungal Strains | Activity Level | Reference |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Seven phytopathogenic fungi | Higher than boscalid | researchgate.netsemanticscholar.org |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (5'k, 5'p, 5'q) | R. oryzae, C. albicans | Noteworthy | longdom.org |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole urea derivative (5a) | C. albicans | Moderate (50% of Clotrimazole) | tandfonline.com |

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. chemimpex.com These enzyme inhibition studies are crucial for understanding the mechanism of action and for the development of targeted therapies. mdpi.comgoogle.com

Derivatives of the indazole scaffold have been shown to inhibit a variety of enzymes, including:

Cyclooxygenase (COX): Specifically, some derivatives are inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov

Tyrosine Kinases: Pazopanib, an indazole-containing drug, is a tyrosine kinase inhibitor used in cancer therapy. nih.govmdpi.com Other derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, Tie-2, and EphB4. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): Certain 3-substituted 1H-indazoles have been identified as potent inhibitors of this enzyme, which is implicated in immune evasion by tumors. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives have demonstrated inhibitory effects on FGFR1-3 kinases. mdpi.com

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative entrectinib (B1684687) is a potent inhibitor of ALK. mdpi.com

DNA Gyrase: Molecular docking studies have suggested that some antibacterial indazole derivatives interact with the active site of the DNA gyrase enzyme. jmchemsci.comsid.ir

Succinate Dehydrogenase (SDH): Molecular docking of an antifungal indazole derivative indicated hydrogen bonding with key residues on the SDH enzyme. researchgate.netsemanticscholar.org

The following table provides a summary of enzyme inhibition by various indazole derivatives.

| Derivative Class | Target Enzyme | Biological Implication | Reference |

| Indazolpyridin-methanones | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| Pazopanib | Tyrosine Kinases | Anticancer | nih.govmdpi.com |

| 1H-indazole-3-amine derivatives | VEGFR-2, Tie-2, EphB4 | Anti-angiogenic, Anticancer | mdpi.com |

| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Anticancer | mdpi.com |

| 1H-indazole-based derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Anticancer | mdpi.com |

| Entrectinib | Anaplastic Lymphoma Kinase (ALK) | Anticancer | mdpi.com |

| 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives | DNA Gyrase | Antibacterial | jmchemsci.comsid.ir |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Antifungal | researchgate.netsemanticscholar.org |

Kinase Inhibition Profile

Derivatives built upon the this compound core have been extensively investigated as inhibitors of several key kinases implicated in diseases such as cancer and inflammation.

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-β (TGF-β) type I receptor, is a critical mediator of TGF-β signaling, which plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. researchgate.net The specific inhibition of ALK5 is a promising strategy for controlling cancer progression and fibrotic diseases. researchgate.netnih.gov

A series of 4-(1-methyl-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated for their inhibitory activity against ALK5. researchgate.net One notable derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (Compound 11), demonstrated potent ALK5 inhibition with an IC50 value of 3.5 ± 0.4 nM in a cellular assay. researchgate.netnih.gov This compound was developed through strategic deuteration to improve its metabolic profile. researchgate.netnih.gov Another related series of 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles also showed potent ALK5 inhibitory activity. researchgate.net

| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |

| Compound 11 | N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 | 3.5 ± 0.4 | researchgate.netnih.gov |

| J-1090 (13c) | 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole derivative | ALK5 | 4 | researchgate.net |

This table presents the inhibitory activity of selected this compound derivatives against ALK5 kinase.

The serine/threonine kinase Akt (also known as protein kinase B or PKB) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. ucsf.edunih.gov Its dysregulation is frequently observed in various human cancers. ucsf.edunih.gov Indazole-based compounds have been developed as potent inhibitors of Akt. ucsf.edu

A notable example is the development of indazole-based inhibitors designed using a chemical genetics approach to target engineered Akt isoforms. ucsf.edunih.gov While specific IC50 values for this compound derivatives are not detailed in the provided context, the broader class of indazole-pyridine series of Akt inhibitors has shown significant potency. For instance, compound 7 from this series was identified as a potent inhibitor with an IC50 of 14 nM. rcsb.org Further modifications to the indazole scaffold, such as the introduction of a nitrogen atom at the C-6 position, led to the discovery of inhibitors with even greater potency (IC50 = 0.6 nM vs Akt) and improved safety profiles. rcsb.org

Wee1 kinase is a crucial regulator of the G2-M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. nih.gov Its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. This compound is utilized in the preparation of Dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds which act as Wee1 inhibitors for the treatment of kinase-related diseases. While specific inhibitory concentrations for these derivatives are not provided, the implication is their role as precursors to active Wee1 inhibitors.

p38α, a member of the mitogen-activated protein kinase (MAPK) family, is involved in inflammatory responses and cytokine production. google.com Dual inhibition of both ALK5 and p38α is considered a therapeutic advantage. researchgate.net A series of 4-(1-methyl-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles were synthesized and found to inhibit both ALK5 and p38α. researchgate.net For instance, compound 13c (J-1090), a 4-(1H-indazol-5-yl) derivative, inhibited both ALK5 and p38α with an IC50 of 0.004 μM for both kinases in enzymatic assays. researchgate.net Another study identified a novel series of substituted N,N'-diarylurea p38α inhibitors, with compound 25a showing an IC50 value of 0.47 nM against the p38α enzyme. nih.gov

| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |

| J-1090 (13c) | 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole derivative | p38α | 4 | researchgate.net |

| Compound 25a | Substituted N,N'-diarylurea derivative | p38α | 0.47 | nih.gov |

This table showcases the inhibitory activity of selected derivatives against p38α kinase.

Specific Molecular Target Identification

The this compound scaffold is a key component in compounds designed to interact with specific molecular targets, primarily protein kinases. The indazole ring system is a versatile building block in the synthesis of bioactive molecules. chemimpex.com

Research has identified that derivatives of this compound can bind to the active site of enzymes like kinases, thereby modulating their activity and impacting various cellular processes. For instance, in the context of ALK5 inhibition, derivatives are designed to fit into the ATP-binding pocket of the kinase. researchgate.netnih.gov Similarly, indazole-based Akt inhibitors also target the ATP-binding site. rcsb.org The interaction of these compounds with their target proteins often involves hydrogen bonding and pi-stacking interactions, facilitated by the nitrogen atoms and aromatic rings of the indazole structure. evitachem.com

Modulation of Cell Signaling Pathways

By inhibiting key kinases, derivatives of this compound can effectively modulate critical cell signaling pathways.

Inhibition of ALK5 by these derivatives directly impacts the TGF-β signaling pathway. researchgate.net This pathway is integral in regulating cell proliferation, differentiation, and apoptosis. researchgate.net In advanced cancers, TGF-β signaling can promote epithelial-mesenchymal transition (EMT), a process that enhances tumor cell motility and invasiveness. researchgate.net By blocking ALK5, these inhibitors can suppress these pro-metastatic effects. researchgate.net

Receptor Binding and Antagonist Properties

Derivatives of this compound have been the subject of significant research due to their interactions with various biological receptors, demonstrating potential as therapeutic agents.

A notable area of investigation for this compound derivatives is their role as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. google.comgoogle.commedchemexpress.com CGRP is implicated in the pathophysiology of migraine headaches, and its receptor antagonists are a promising class of drugs for migraine treatment. google.commedkoo.com

Research has led to the discovery of potent CGRP receptor antagonists derived from the this compound scaffold. google.comresearchgate.net For instance, the compound (R)‑N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide was identified as a CGRP-receptor antagonist. google.com Another derivative, BMS-694153, which is (R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide, has also been recognized as a potent and selective CGRP receptor antagonist. medkoo.com These compounds are being explored for their potential in treating CGRP-related disorders, including migraines. google.com

Zavegepant, another CGRP receptor antagonist, is a high-affinity, selective, small-molecule antagonist approved for the acute treatment of migraine in adults. researchgate.net HTL22562 is also a CGRP receptor antagonist under investigation for the acute treatment of migraine. medchemexpress.com The development of these compounds underscores the importance of the indazole nucleus in designing CGRP receptor antagonists. nih.gov

Table 1: Investigational CGRP Receptor Antagonists Derived from this compound

| Compound Name/Identifier | Chemical Name | Therapeutic Target | Potential Application |

| Compound I | (R)‑N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide google.com | CGRP Receptor google.com | Migraine google.com |

| BMS-694153 | (R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide medkoo.com | CGRP Receptor medkoo.com | Migraine medkoo.com |

| Zavegepant | Not specified | CGRP Receptor researchgate.net | Acute Migraine researchgate.net |

| HTL22562 | N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] google.comaustinpublishinggroup.comoxazine]-1-carboxamide medchemexpress.com | CGRP Receptor medchemexpress.com | Acute Migraine medchemexpress.com |

The interaction of ligands with receptors is a dynamic process influenced by receptor plasticity. The estrogen receptors (ERs), for example, exhibit a high degree of architectural flexibility, which allows them to bind with a wide variety of ligands. mdpi.com This adaptability is crucial for mediating the diverse physiological effects of estrogens. The ligand-binding domain of ERs can undergo conformational changes upon ligand binding, which in turn dictates the recruitment of co-regulators and subsequent downstream signaling. mdpi.com

Similarly, the active site of enzymes like Indoleamine 2,3-Dioxygenase 1 (IDO1), a therapeutic target in various diseases, demonstrates significant plasticity. acs.org The binding of different inhibitors can induce various conformational changes in the active site, highlighting the importance of understanding these interactions for the rational design of potent and selective inhibitors. The study of ligand-receptor interactions is fundamental to drug discovery and development. acs.org

Therapeutic Applications in Neurological Disorders

Derivatives of this compound have shown promise in the development of treatments for a range of neurological disorders.

The indazole scaffold is a key structural component in the development of HIV protease inhibitors. smolecule.comresearchgate.netmdpi.com HIV protease is a critical enzyme for the replication of the virus, and its inhibition is a major strategy in antiretroviral therapy. smolecule.com Research has shown that compounds containing the indazole fragment can effectively inhibit this enzyme. smolecule.comresearchgate.netmdpi.com For instance, tricyclic ureas incorporating an indazole moiety have been identified as a class of HIV-1 protease inhibitors. researchgate.net The diverse biological activities of indazole derivatives make them attractive candidates for the development of new anti-HIV drugs. nih.gov

Leucine-rich repeat kinase 2 (LRRK2) is a promising therapeutic target for Parkinson's disease, as mutations in the LRRK2 gene are linked to an increased risk of developing the disease. researchgate.netresearchgate.net Consequently, the development of LRRK2 inhibitors is an active area of research. Several novel N-heteroaryl indazole derivatives have been synthesized and evaluated as LRRK2 inhibitors. nih.gov Structure-guided drug design has led to the identification of potent and selective LRRK2 inhibitors based on the indazole scaffold. ucsd.edu For example, 1-pyrazolyl-5,6-disubstituted indazole derivatives have been investigated for their potential in treating Parkinson's disease. ucsd.edu

Table 2: Indazole Derivatives as LRRK2 Inhibitors for Parkinson's Disease

| Compound Class | Therapeutic Target | Significance |

| N-Heteroaryl Indazole Derivatives nih.gov | LRRK2 nih.gov | Potential for treating Parkinson's Disease. nih.gov |

| 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives ucsd.edu | LRRK2 ucsd.edu | Investigated for treating Parkinson's Disease. ucsd.edu |

Indazole derivatives have also demonstrated potential as antiarrhythmic and analgesic agents. researchgate.netmdpi.comresearchgate.net A series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols were synthesized and showed significant antiarrhythmic, local anaesthetic, and analgesic activities. researchgate.net Specifically, derivatives with a methyl group at the N-1 position of the indazole ring exhibited notable biological effects. researchgate.net The broad pharmacological profile of indazole-containing compounds highlights their potential in developing new therapies for pain and cardiac arrhythmias. nih.govnih.gov

Targeting Tau Protein-Associated Diseases

The aggregation of hyperphosphorylated Tau protein is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Consequently, therapeutic strategies aimed at inhibiting Tau hyperphosphorylation and its subsequent aggregation are of significant interest. Derivatives of 1-methyl-1H-indazole have emerged as a promising class of compounds in this context, with research focusing on their ability to modulate the activity of kinases responsible for Tau phosphorylation.

Detailed research findings have highlighted the potential of specific 1-methyl-1H-indazole derivatives in mitigating Tau pathology. One such derivative, 6-amino-1-methyl-indazole (AMI), was synthesized to specifically target the hyperphosphorylation of the Tau protein. nih.govnih.gov In vitro studies utilizing SH-SY5Y neuroblastoma cells demonstrated that AMI treatment significantly reduced the levels of phosphorylated Tau at the Serine-396 residue (p-tau Ser396). nih.gov This effect was observed at concentrations of 10 µM and 100 µM. nih.gov The mechanism underlying this reduction in Tau phosphorylation is believed to involve the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the Tau phosphorylation cascade. nih.govresearchgate.net

The neuroprotective effects of AMI have also been observed in animal models of Parkinson's disease, a neurodegenerative disorder that can also exhibit Tau pathology. nih.govnih.gov In these models, AMI was found to preserve dopaminergic neurons and improve behavioral symptoms, effects attributed to its ability to inhibit Tau hyperphosphorylation. researchgate.netnih.gov

While specific IC50 values for the direct inhibition of Tau aggregation by this compound derivatives are not widely reported, the inhibitory activity of various indazole derivatives against key Tau-phosphorylating kinases provides strong evidence for their therapeutic potential. The table below summarizes the qualitative findings for 6-amino-1-methyl-indazole.

Table 1: In Vitro Activity of 6-amino-1-methyl-indazole (AMI) on Tau Phosphorylation

| Compound Name | Cell Line | Assay | Target | Result | Source(s) |

| 6-amino-1-methyl-indazole (AMI) | SH-SY5Y | Western Blot | p-tau (Ser396) | Apparent reduction at 10 µM and 100 µM | nih.gov |

The broader family of indazole derivatives has been extensively studied for its kinase inhibitory activity. Several kinases are implicated in the pathological phosphorylation of Tau protein, and indazole-based compounds have shown potent inhibition against them. The following table presents data on various indazole derivatives and their inhibitory activity against kinases relevant to Tau pathology.

Table 2: Inhibitory Activity of Various Indazole Derivatives on Tau-Related Kinases

| Compound Class | Specific Derivative (if specified) | Target Kinase | IC50 Value | Source(s) |

| Azaindazole | Compound 5 | TTBK1 | 185 nM | sci-hub.se |

| Azaindazole | Compound 6 | TTBK1 | 1.42 µM (cell IC50) | sci-hub.se |

| Thiazole-based | Compound 62 | GSK-3β | 8 nM | mdpi.com |

| Indazole-3-carboxamide | Compound 14 | GSK-3β | - | nih.gov |

| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide | Compound 14i | GSK-3β | - | acs.org |

Structure Activity Relationship Sar and Drug Design Principles

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For derivatives of 1-methyl-1H-indazol-5-amine, modifications at various positions of the indazole ring and its amino substituent have profound effects on biological activity.

Research into inhibitors for monopolar spindle 1 (Mps1) kinase, a target in cancer therapy, revealed key SAR insights. ebi.ac.uknih.gov Starting from a lead compound, optimization of substituents at the C3 and C6 positions of the indazole core was undertaken. ebi.ac.uk It was found that introducing specific groups at these positions could dramatically enhance inhibitory potency. For instance, the transition from a lead compound with an Mps1 IC50 of 498 nM to an optimized derivative (compound 23c) with an IC50 of 3.06 nM highlights the sensitivity of the target to substituent changes. ebi.ac.uknih.gov

Similarly, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, another cancer target, SAR studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were conducted. The variation of substituents on the benzamide and phenyl urea (B33335) portions led to the identification of compounds with nanomolar inhibitory activity against both wild-type and mutant forms of FLT3. nih.govtandfonline.com

In the pursuit of p38α MAPK inhibitors for inflammatory diseases, a series of N,N'-diarylurea derivatives were synthesized and evaluated. nih.gov The SAR studies indicated that specific substitutions on the arylurea moiety were critical for high-potency inhibition. One of the most promising compounds from this series, 25a, demonstrated an IC50 value of 0.47 nM against the p38α enzyme. nih.gov

Further studies on 6-substituted aminoindazole derivatives as potential anticancer agents showed that the nature and position of substituents were crucial for cytotoxicity. rsc.org Introduction of a methyl group at the C3 position of the indazole ring generally increased activity against human colorectal cancer cells (HCT116). rsc.org Replacing a benzyl (B1604629) group with a fluorobenzyl group at the R2 position (linked to the 6-amino group) increased toxic potency significantly, underscoring the importance of specific halogen substitutions. rsc.org

Table 1: Impact of Substituent Variation on HCT116 Cell Line Cytotoxicity

Rational Design of Indazole Derivatives for Enhanced Potency

Rational, structure-based drug design (SBDD) has been instrumental in transforming moderately active indazole-based compounds into highly potent inhibitors. This approach relies on understanding the three-dimensional structure of the target protein, often through X-ray crystallography, to guide molecular modifications. nih.gov

A clear example of rational design is the development of inhibitors for Mps1 kinase. ebi.ac.uknih.govacs.org Researchers began with a pan-kinase inhibitor, SP600125, and its crystal structure in complex with JNK1 to inform the design of novel, selective Mps1 inhibitors. ebi.ac.uknih.gov This led to an initial indazole-based lead. Subsequent optimization, guided by the X-ray crystal structure of a derivative (23d) bound to Mps1, enabled the targeted design of compounds with improved potency. ebi.ac.ukacs.org This structure-guided approach culminated in the discovery of compounds like 32a and 32b, which showed enhanced cellular potency and good kinase selectivity. ebi.ac.uknih.govacs.org

In the development of inhibitors for interleukin-2 (B1167480) inducible T-cell kinase (ITK), a target for asthma, SBDD was employed to optimize a series of indazole compounds. nih.gov By solving the X-ray crystal structures of inhibitors complexed with ITK, researchers could elucidate the binding mode and make rational modifications to improve potency and selectivity, ultimately achieving sub-nanomolar inhibitory activity. nih.gov

Similarly, the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3) was based on structural optimization of previous inhibitors. nih.govtandfonline.com Docking studies confirmed that the designed indazole and benzimidazole (B57391) structures could interact with key amino acid residues as intended, providing a theoretical basis for the structural modifications that led to potent inhibitors against FLT3 and its drug-resistant mutants. nih.gov

Table 2: Rational Design Progression of Mps1 Kinase Inhibitors

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures (chemotypes) with improved properties while retaining key pharmacophoric features. oup.com The indazole ring is often considered a privileged scaffold in such exercises and serves as an effective bioisostere for other aromatic systems like indoles and phenols. pharmablock.comnih.gov

One documented instance of scaffold hopping involved moving from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org While initial indole-based compounds were selective for MCL-1, the switch to an indazole scaffold yielded compounds with a more balanced, dual-inhibitory profile. nih.gov This highlights the ability of the indazole core to alter selectivity profiles by presenting a different arrangement of atoms for interaction with the target proteins. nih.govrsc.org

Bioisosteric replacement is a more subtle modification, where one functional group is replaced by another with similar physical or chemical properties. The indazole ring itself is a successful bioisostere of indole and phenol, often providing advantages such as reduced metabolic liability. pharmablock.com In the development of PI3K/mTOR inhibitors, a 2-aminopyrimidine (B69317) was substituted for an indazole moiety in a lead compound. oncotarget.com This bioisosteric replacement significantly increased the potency against mTOR by 20-fold, demonstrating how a seemingly small change can have a large impact on activity. oncotarget.com

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand, such as an indazole-based inhibitor, to its target protein is not a simple lock-and-key process. It often involves dynamic conformational changes in the protein, a phenomenon known as "induced fit". nih.gov These changes are critical for inhibitor affinity and selectivity.

Studies on kinase inhibitors have shown that the binding of a ligand can stabilize specific conformations of the protein. For example, the phosphate-binding loop (P-loop) of a kinase is a flexible region that can adopt different conformations. researchgate.net The binding of certain inhibitors can induce the P-loop to fold over the ligand, creating a larger contact surface that can contribute to higher affinity and selectivity. researchgate.net This folded conformation is often stabilized by hydrophobic and π-π stacking interactions between the inhibitor and aromatic residues like phenylalanine in the P-loop. samipubco.comresearchgate.net

In the case of Akt inhibitors, the binding of active site inhibitors was observed to cause conformational changes that led to the hyperphosphorylation of Akt itself, an unexpected feedback mechanism. ucsf.edu Furthermore, X-ray crystal structures of inhibitors bound to kinases like RSK2 and protein kinase A (a homolog of Akt) reveal the precise interactions and the resulting protein conformation. rcsb.orgresearchgate.net For instance, the structure of an indazole inhibitor bound to RSK2 showed a hinge-binding mode typical for this class of compounds, confirming the induced protein conformation upon binding. researchgate.net These structural insights are crucial for understanding how ligands exert their effects and for designing next-generation inhibitors that can exploit or avoid these conformational changes. tu-dortmund.deelifesciences.org

Development of Isoform-Selective Kinase Inhibitors

Many kinases belong to large families of highly similar proteins called isoforms. Achieving selectivity for a specific isoform is a major challenge in drug design, as off-target inhibition can lead to undesirable side effects. acs.org The this compound scaffold has been a valuable starting point for developing isoform-selective inhibitors.

The development of JNK3 inhibitors provides a case study in achieving isoform selectivity. acs.org Due to the high sequence similarity between JNK isoforms (JNK1, JNK2, JNK3) and other kinases like p38α, many early inhibitors were pan-JNK inhibitors. acs.org Through extensive SAR studies on an aminopyrazole scaffold, which shares principles with indazole-based design, researchers were able to develop inhibitors with greater than 50-fold selectivity for JNK3 over JNK1. acs.org This selectivity was attributed to a combination of additional hydrogen-bond interactions and favorable hydrophobic interactions within a specific pocket of JNK3. acs.org

In the development of Akt inhibitors, a "chemical genetics" approach was used to create isoform-selective inhibitors. ucsf.edunih.gov By mutating the gatekeeper residue in the ATP-binding pocket of Akt, the kinase was sensitized to a specifically designed indazole-based inhibitor that would not effectively inhibit the wild-type kinase. ucsf.edu Evaluation of the crystal structure of a related kinase bound to an indazole inhibitor suggested that the C7 position of the indazole ring was a promising point for introducing large substituents that would clash with the gatekeeper residue of wild-type Akt, thereby conferring selectivity for the engineered mutant. ucsf.edunih.gov

For PI3K inhibitors, isoform selectivity has been a key driver of medicinal chemistry efforts. nih.gov The design of compounds that can exploit non-conserved residues in regions near the ATP-binding site has been a successful strategy. For example, a 3-ethynyl-1H-indazole compound was identified as a PI3Kα isoform-specific inhibitor with 100-fold selectivity over the β- and γ-isoforms. oncotarget.com

Table 3: Compound Names Mentioned in the Article

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This technique is crucial for understanding the binding mode of a potential drug and for predicting its affinity for a biological target.

In studies involving indazole derivatives, molecular docking simulations are frequently employed to elucidate their binding mechanisms. For instance, docking studies on novel indazole derivatives have been used to evaluate their effectiveness against targets like renal cancer. nih.gov The process involves preparing the 2D structure of the ligand, converting it to a 3D structure, and then placing it into the active site of the target protein. nih.gov The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" that estimates the binding affinity. nih.govalliedacademies.org Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the receptor. nih.gov

For 1-Methyl-1H-indazol-5-amine, a hypothetical docking simulation against a kinase, a common target for indazole-based inhibitors, would predict how the molecule or its derivatives fit into the ATP-binding pocket. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is vital for structure-based drug design, guiding the modification of the initial compound to enhance its potency and selectivity. nih.gov

| Computational Tool | Purpose in Docking Simulation | Typical Output |

| AutoDock | Performs the docking of the ligand to the protein target. | Binding energy (kcal/mol), ligand conformation (pose). |

| Discovery Studio | Visualizes and analyzes the interactions between the ligand and protein residues. | 2D and 3D diagrams of interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| ChemDraw | Draws the 2D chemical structure of the ligand for initial input. | 2D chemical structure file. |

Ligand-Protein Interaction Analysis

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the protein is essential for understanding the structural basis of molecular recognition. nih.gov This analysis provides insights that are critical for lead optimization.

Hydrogen bonds are highly directional and crucial for the specificity of ligand-protein interactions. nih.gov They form between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (an electronegative atom like oxygen or nitrogen). The indazole core and the amine substituent of this compound provide multiple sites for potential hydrogen bonding. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the indazole ring system can act as acceptors. nih.gov

In the crystal structure of related indazole-containing molecules, intermolecular N—H⋯N hydrogen bonds have been observed to link molecules together. nih.gov In a protein's active site, similar interactions are expected. The amine group could, for example, form hydrogen bonds with the backbone carbonyl oxygen atoms of amino acid residues, a common interaction motif for kinase inhibitors. The nitrogen atoms of the indazole ring could accept hydrogen bonds from the backbone N-H groups of hinge region residues in a kinase. sapub.org Analyzing these networks helps to rationalize the binding affinity and selectivity of the compound.